2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide
CAS No.:
Cat. No.: VC13468448
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-amino-N-[(4-cyanophenyl)methyl]-N-ethylacetamide |
| Standard InChI | InChI=1S/C12H15N3O/c1-2-15(12(16)8-14)9-11-5-3-10(7-13)4-6-11/h3-6H,2,8-9,14H2,1H3 |
| Standard InChI Key | OKTUHYLPPGLNPK-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=C(C=C1)C#N)C(=O)CN |
| Canonical SMILES | CCN(CC1=CC=C(C=C1)C#N)C(=O)CN |
Introduction
2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide is a synthetic organic compound with a molecular formula that includes an amino group, a cyano group, and an ethyl group attached to an acetamide backbone. This compound is primarily used in laboratory settings for various chemical and biological studies. The compound's structure and properties make it an interesting subject for research in fields such as organic chemistry and pharmacology.
Synthesis and Uses
While specific synthesis methods for 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving amines and carboxylic acid derivatives. The compound is intended for laboratory use, suggesting its potential application in chemical research, drug discovery, or as an intermediate in the synthesis of more complex molecules.
Safety and Handling
Given its intended use in laboratory settings, it is essential to handle 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide with caution. Safety data sheets (SDS) for similar compounds typically provide information on handling, storage, and disposal procedures to minimize risks to health and the environment .
Potential Applications
While specific applications of 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide are not well-documented, compounds with similar functionalities are often investigated for their potential in drug development, particularly in areas such as neurology or oncology. The presence of a cyano group can contribute to the compound's reactivity and ability to form covalent bonds with target molecules, which is a desirable trait in drug design.
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